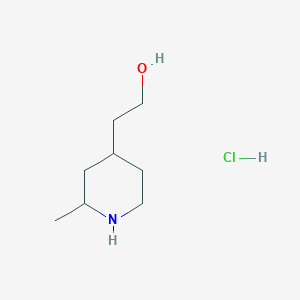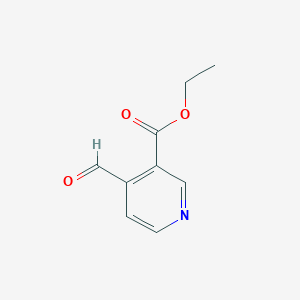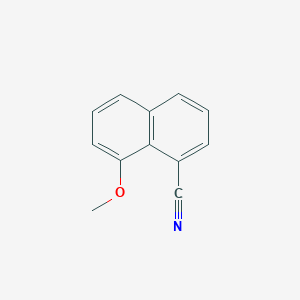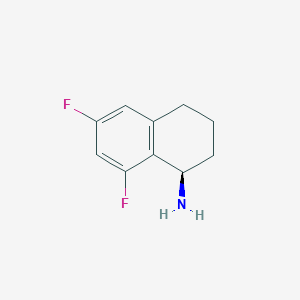![molecular formula C8H8N2O3 B11912001 (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The carbaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
- Common reagents include phosphorus oxychloride and dimethylformamide.
Formation of the Oxime:
- The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
- Oxidized derivatives, amines, and substituted products depending on the specific reaction conditions and reagents used.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime typically involves the following steps:
-
Formation of the Dioxinopyridine Core:
- Starting from a suitable pyridine derivative, the dioxinopyridine core can be constructed through a series of cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Applications De Recherche Scientifique
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the dioxinopyridine core may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde: Lacks the oxime group.
(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde hydrazone: Contains a hydrazone group instead of an oxime.
Uniqueness:
- The presence of the oxime group in (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime provides unique reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(NZ)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H8N2O3/c11-10-5-6-1-2-9-8-7(6)12-3-4-13-8/h1-2,5,11H,3-4H2/b10-5- |
Clé InChI |
SJGPQIFTWMFYBM-YHYXMXQVSA-N |
SMILES isomérique |
C1COC2=NC=CC(=C2O1)/C=N\O |
SMILES canonique |
C1COC2=NC=CC(=C2O1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)




![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)



![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)
![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)
